molecular formula C9H20N2O2 B6352527 Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate CAS No. 1154917-61-9

Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate

Cat. No.: B6352527
CAS No.: 1154917-61-9
M. Wt: 188.27 g/mol
InChI Key: KFLBMSQMMLAQIU-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate is a chemical compound with the molecular formula C12H30N4. It is an aliphatic tertiary amine that forms a quadridentate ligand. This compound is primarily used in atom transfer radical polymerization (ATRP) and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate can be synthesized through a modification of Ristempart’s synthesis. The process involves the reaction of 2-aminoethylamine with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include a temperature range of 25-30°C and a reaction time of 24 hours .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, facilitating electron transfer processes. The compound acts as a ligand, coordinating with metal ions through its nitrogen atoms, thereby stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate is unique due to its quadridentate ligand structure, which allows it to form more stable and versatile complexes compared to bidentate ligands like TMEDA and DMEDA. This enhances its effectiveness in ATRP and other catalytic processes .

Properties

IUPAC Name

methyl 3-[2-(dimethylamino)ethylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-8(9(12)13-4)7-10-5-6-11(2)3/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLBMSQMMLAQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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